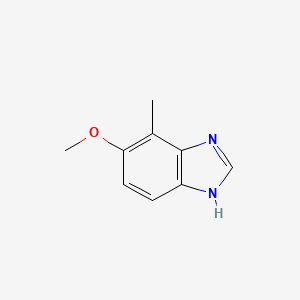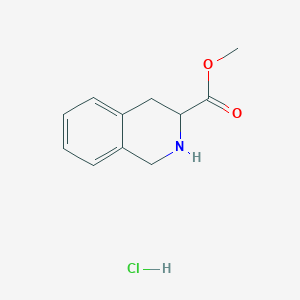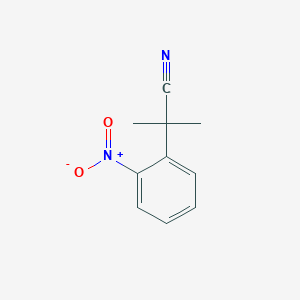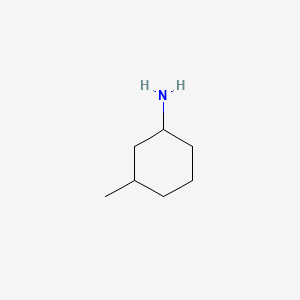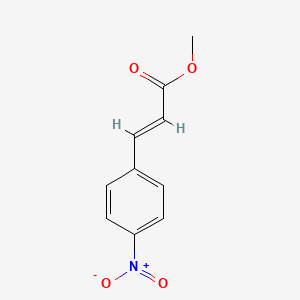![molecular formula C13H12O3S B3022873 4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol CAS No. 893737-42-3](/img/structure/B3022873.png)
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol
Vue d'ensemble
Description
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol (MSB) is a synthetic compound with a variety of applications in the fields of chemistry, biology, and medicine. It is a small molecule that has been studied for its potential to act as a drug, enzyme inhibitor, and bioactive agent. MSB has also been used in research to investigate the effects of various compounds on biological systems.
Applications De Recherche Scientifique
Biocatalysis in Drug Metabolism
4'-(Methylsulfonyl)-[1,1'-biphenyl]-3-ol and its derivatives have been studied for their role in drug metabolism, specifically involving biocatalysis. For instance, a study explored the use of Actinoplanes missouriensis in producing mammalian metabolites of biaryl-bis-sulfonamide compounds, facilitating the structural characterization of drug metabolites (Zmijewski et al., 2006).
Anti-Estrogenic Effects in Bioassay Systems
Compounds containing the this compound structure, like certain MeSO(2)-PCBs, have shown antiestrogenic effects in various bioassay systems. This includes antagonism of 17beta-estradiol-induced gene expression in human breast adenocarcinoma cells and primary hepatocytes from carp fish (Letcher et al., 2002).
Synthesis and Biological Activities
Research in synthetic chemistry has explored the synthesis and potential biological activities of compounds like 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide. These compounds, due to their functional groups, exhibit a range of biological activities and are used in organic chemistry for various reactions (2020).
Gas Sorption and Proton Conductivity
Lanthanide-organic frameworks incorporating biphenyl-3,3'-disulfonyl-4,4'-dicarboxylate ligands demonstrate properties like gas sorption, proton conductivity, and luminescent sensing of metal ions. These frameworks feature 3D structures with large channels, facilitating applications in material science (Zhou et al., 2016).
Enzyme Inhibition Studies
Methylsulfonyl derivatives have been utilized in enzyme inhibition studies, such as inhibiting matrix metalloproteinase 2 (MMP2). The inhibition mechanism often involves complex reactions like C-H deprotonation and heterocycle opening, which are crucial for understanding the drug action mechanisms (Tao et al., 2010).
Safety and Hazards
Mécanisme D'action
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura cross-coupling reactions , which involve the formation of carbon-carbon bonds via a palladium-catalyzed process.
Pharmacokinetics
A study on a similar compound, odanacatib, showed that it was almost completely eliminated by metabolism in monkeys, and metabolism also played a major role in the clearance of odanacatib in rats and dogs .
Analyse Biochimique
Biochemical Properties
4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response . By binding to the active site of COX-2, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol can reduce the production of pro-inflammatory prostaglandins, thereby exhibiting anti-inflammatory properties . Additionally, this compound interacts with other proteins involved in cell signaling pathways, potentially modulating their activity and influencing cellular responses .
Cellular Effects
The effects of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol on various types of cells and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol can affect the expression of genes involved in the inflammatory response, leading to a reduction in the production of inflammatory cytokines . Moreover, this compound has been shown to alter cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
The molecular mechanism of action of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors . For example, the binding of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol to the active site of COX-2 results in the inhibition of enzyme activity, leading to a decrease in the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . Long-term exposure to this compound has been associated with sustained anti-inflammatory effects, as well as potential alterations in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit anti-inflammatory and analgesic effects without significant toxicity . At higher doses, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol may cause adverse effects, such as hepatotoxicity and gastrointestinal disturbances . The threshold for these toxic effects varies depending on the animal model and the duration of exposure .
Metabolic Pathways
4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . This compound undergoes biotransformation to form various metabolites, some of which retain biological activity . The primary metabolic pathways include oxidation and conjugation reactions, which facilitate the elimination of the compound from the body . Additionally, 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
The transport and distribution of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol within tissues are influenced by its interactions with binding proteins, which can affect its bioavailability and overall biological activity .
Subcellular Localization
The subcellular localization of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, such as the cytoplasm and the nucleus . The targeting of 4’-(Methylsulfonyl)-[1,1’-biphenyl]-3-ol to these compartments is facilitated by post-translational modifications and targeting signals that direct its transport . The subcellular localization of this compound can influence its interactions with biomolecules and its overall biological effects .
Propriétés
IUPAC Name |
3-(4-methylsulfonylphenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3S/c1-17(15,16)13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGUTUQZASAGLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602468 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893737-42-3 | |
| Record name | 4'-(Methanesulfonyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



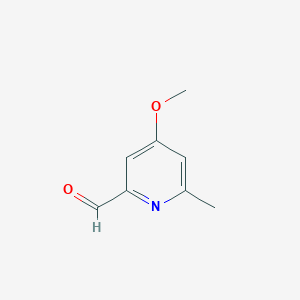
![[3-(Methoxymethyl)phenyl]methanol](/img/structure/B3022794.png)
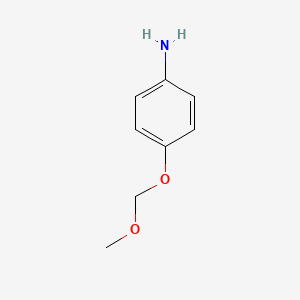
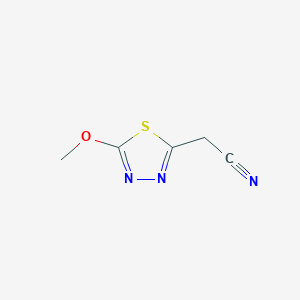

![Methyl({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine](/img/structure/B3022799.png)
